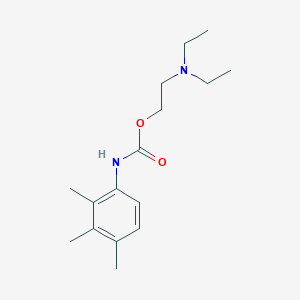

2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate

Beschreibung

2-(Diethylamino)ethyl (2,3,4-Trimethylphenyl)carbamate ist eine chemische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und ihre möglichen Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung weist eine Carbamategruppe auf, die an einen 2,3,4-Trimethylphenylring und eine Diethylaminoethylseitenkette gebunden ist, was sie zu einem interessanten Gegenstand für die chemische Forschung und industrielle Anwendungen macht.

Eigenschaften

CAS-Nummer |

143737-19-3 |

|---|---|

Molekularformel |

C16H26N2O2 |

Molekulargewicht |

278.39 g/mol |

IUPAC-Name |

2-(diethylamino)ethyl N-(2,3,4-trimethylphenyl)carbamate |

InChI |

InChI=1S/C16H26N2O2/c1-6-18(7-2)10-11-20-16(19)17-15-9-8-12(3)13(4)14(15)5/h8-9H,6-7,10-11H2,1-5H3,(H,17,19) |

InChI-Schlüssel |

JMEGWFDFOHILLG-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCOC(=O)NC1=C(C(=C(C=C1)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Diethylamino)ethyl (2,3,4-Trimethylphenyl)carbamate beinhaltet typischerweise die Reaktion von 2,3,4-Trimethylphenylisocyanat mit 2-(Diethylamino)ethanol. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig in Gegenwart eines Katalysators, um die Bildung der Carbamate-Bindung zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsparameter gewährleisten eine gleichbleibende Qualität und Effizienz. Die industriellen Verfahren konzentrieren sich auch auf die Minimierung von Abfall und die Optimierung der Ressourcennutzung, um den Prozess nachhaltiger zu gestalten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(Diethylamino)ethyl (2,3,4-Trimethylphenyl)carbamate hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwechselwirkungen und Proteinbindungen.

Wirkmechanismus

Der Wirkmechanismus von 2-(Diethylamino)ethyl (2,3,4-Trimethylphenyl)carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Die an diesen Interaktionen beteiligten Pfade sind komplex und hängen von der spezifischen Anwendung und dem Kontext ab.

Wissenschaftliche Forschungsanwendungen

2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Wirkmechanismus

The mechanism of action of 2-(Diethylamino)ethyl (2,3,4-trimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Carbamate mit verschiedenen Substituenten am Phenylring oder Variationen in der Aminoethylseitenkette. Beispiele sind:

- 2-(Diethylamino)ethyl (3-(Octyloxy)phenyl)carbamate

- 2-(Dimethylamino)ethyl (4-Chlor-2-methylphenyl)carbamate .

Einzigartigkeit

Was 2-(Diethylamino)ethyl (2,3,4-Trimethylphenyl)carbamate auszeichnet, ist seine spezifische Kombination aus der Diethylaminoethylgruppe und dem 2,3,4-Trimethylphenylring. Diese einzigartige Struktur verleiht ihr besondere chemische und physikalische Eigenschaften, wodurch sie für bestimmte Anwendungen in Forschung und Industrie wertvoll ist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.